Cas no 17046-60-5 (β-Estradiol 3,17-Disulfate Dipotassium Salt)

β-Estradiol 3,17-Disulfate Dipotassium Salt 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-triene-3,17-diol(17b)-, 3,17-bis(hydrogen sulfate),potassium salt (1:2)
- 1,3,5[10]-ESTRATRIENE-3,17BETA-DIOL DISULFATE DIPOTASSIUM SALT
- Β-ESTRADIOL 3,17-DISULFATE DIPOTASSIUM SALT
- estra-1,3,5(10)-triene-3,17-diol, bis(hydrogen sulfate), monopotassium salt, (17β)-
- ZOLCNSXOMUFGIY-LBARCDFESA-L
- B-ESTRADIOL 3,17-DISULFATE DIPOTASSI
- 1,3,5(10)-Estratriene 3,17β-disulfate
- B-estradiol 3,17-disulfate dipotassium
- oestradiol 3,17-disulfate, dipotassium salt
- BETA-ESTRADIOL 3,17-DISULFATE DIPOTASSIUM SALT
- 3,17β-Dihydroxy-1,3,5(10)-estratriene disulfate
- Beta-estradiol 3,17-disulfate dipotassiium salt
- DTXSID80585143
- PUBCHEM_16219305
- beta-Estradiol 3,17-disulfate dipotassium salt, >=95%
- CID 16219305
- 17046-60-5
- β-Estradiol 3,17-disulfate dipotassium salt
- β-Estradiol 3,17-Disulfate Dipotassium Salt
-
- インチ: InChI=1S/C18H24O8S2.K.H/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/t14-,15-,16+,17+,18+;;/m1../s1
- InChIKey: CPIZVUIARARPNO-LBARCDFESA-N
- ほほえんだ: [KH].OS(OC1C=CC2[C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CCC=2C=1)OS(=O)(O)=O)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 471.05502
- どういたいしつりょう: 471.05496655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 798
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
じっけんとくせい
- ゆうかいてん: NA
- PSA: 127.2
β-Estradiol 3,17-Disulfate Dipotassium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
β-Estradiol 3,17-Disulfate Dipotassium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E888945-25mg |
beta-Estradiol 3,17-Disulfate Dipotassium Salt |
17046-60-5 | 25mg |
$ 1570.00 | 2023-09-07 | ||
TRC | E888945-2.5mg |
beta-Estradiol 3,17-Disulfate Dipotassium Salt |
17046-60-5 | 2.5mg |
$ 201.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497323-1 mg |
β-Estradiol-d3 3,17-disulfate dipotassium salt, |
17046-60-5 | 1mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497323-1mg |
β-Estradiol-d3 3,17-disulfate dipotassium salt, |
17046-60-5 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | E888945-500mg |
β-Estradiol 3,17-Disulfate Dipotassium Salt |
17046-60-5 | 500mg |
1260.00 | 2021-08-13 | ||
TRC | E888945-50mg |
β-Estradiol 3,17-Disulfate Dipotassium Salt |
17046-60-5 | 50mg |
160.00 | 2021-08-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00224-25mg |
β-Estradiol 3,17-disulfate dipotassium salt |
17046-60-5 | 25mg |
¥858.0 | 2021-09-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227988-25 mg |
β-Estradiol 3,17-disulfate dipotassium salt, |
17046-60-5 | 25mg |
¥790.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227988-25mg |
β-Estradiol 3,17-disulfate dipotassium salt, |
17046-60-5 | 25mg |
¥790.00 | 2023-09-05 |
β-Estradiol 3,17-Disulfate Dipotassium Salt 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
β-Estradiol 3,17-Disulfate Dipotassium Saltに関する追加情報
Introduction to β-Estradiol 3,17-Disulfate Dipotassium Salt (CAS No. 17046-60-5)
β-Estradiol 3,17-Disulfate Dipotassium Salt, a compound with the chemical identifier CAS No. 17046-60-5, is a significant derivative of the natural hormone estradiol. This compound has garnered considerable attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. The introduction of sulfate groups at the 3 and 17 positions of estradiol not only modifies its pharmacokinetic profile but also enhances its solubility, making it a valuable candidate for various biological assays and drug development processes.
The molecular structure of β-Estradiol 3,17-Disulfate Dipotassium Salt consists of a steroidal backbone with two sulfate moieties attached at specific positions. This modification imparts additional hydrophilic properties to the molecule, which can be exploited in formulating drugs that require high water solubility. The dipotassium salt form further enhances its stability and bioavailability, making it an attractive option for both in vitro and in vivo studies.
In recent years, there has been growing interest in the development of estradiol derivatives for therapeutic purposes. The sulfated form of estradiol has been studied extensively for its potential role in regulating hormonal balance, particularly in conditions related to estrogen deficiency. Research has shown that β-Estradiol 3,17-Disulfate Dipotassium Salt can mimic the effects of natural estradiol while exhibiting improved pharmacological properties. This has led to its exploration as a potential treatment for osteoporosis, menopausal symptoms, and other hormone-sensitive disorders.
One of the most compelling aspects of this compound is its ability to interact with estrogen receptors (ERs) both in humans and experimental models. The sulfated estradiol derivative has been found to bind to ERα and ERβ with high affinity, suggesting its potential as an agonist or antagonist depending on the context of use. This dual capability makes it a versatile tool for researchers studying estrogen signaling pathways and developing targeted therapies.
The pharmacokinetic behavior of β-Estradiol 3,17-Disulfate Dipotassium Salt has also been a subject of intense investigation. Studies have demonstrated that this compound exhibits prolonged half-life compared to unmodified estradiol, which could translate into fewer dosing regimens for therapeutic applications. Additionally, its enhanced solubility allows for easier formulation into injectable solutions or oral preparations, broadening its therapeutic potential.
In the realm of drug development, β-Estradiol 3,17-Disulfate Dipotassium Salt has been utilized as an intermediate in synthesizing more complex estrogenic compounds. Its stable structure and predictable reactivity make it an ideal building block for medicinal chemists seeking to design novel therapeutics with improved efficacy and safety profiles. Furthermore, its use in high-throughput screening assays has facilitated the identification of new drug candidates targeting estrogen receptors.
The compound's role in preclinical research cannot be overstated. It has been employed in various animal models to study the effects of modified estrogens on physiological processes such as bone density, cardiovascular health, and reproductive function. These studies have provided valuable insights into the mechanisms by which estrogens exert their effects and have informed the design of clinical trials involving patients with hormone-related disorders.
Recent advancements in analytical techniques have further enhanced our understanding of β-Estradiol 3,17-Disulfate Dipotassium Salt. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this compound's purity and structural integrity. These methods have also enabled researchers to monitor its degradation products and assess its stability under various storage conditions.
The therapeutic potential of this compound extends beyond hormonal replacement therapy. Emerging evidence suggests that it may have anti-inflammatory and antioxidant properties, which could be beneficial in managing chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. These findings open up new avenues for research and highlight the need for further exploration of estradiol derivatives.
In conclusion, β-Estradiol 3,17-Disulfate Dipotassium Salt (CAS No. 17046-60-5) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features, combined with its favorable pharmacokinetic properties, make it a valuable tool for studying estrogen signaling pathways and developing novel therapeutics. As our understanding of hormonal mechanisms continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing health challenges faced by society today.
17046-60-5 (β-Estradiol 3,17-Disulfate Dipotassium Salt) 関連製品
- 4999-79-5(17b-Estradiol 3-O-Sulfate Sodium Salt)
- 481-95-8(Estriol 3-Sulfate)
- 5150-64-1(Estra-1,3,5(10)-triene-3,16,17-triol,3-(hydrogen sulfate), sodium salt (1:1), (16a,17b)-)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)
- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)
- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)
- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)



